

# 4-Isopropylpiperidine chemical structure and stereochemistry

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## Compound of Interest

Compound Name: 4-Isopropylpiperidine

Cat. No.: B035371

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **4-Isopropylpiperidine**

## Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent structural motifs in pharmaceutical sciences.<sup>[1]</sup> Its derivatives are integral to over twenty classes of pharmaceuticals and a vast array of natural alkaloids, owing to the ring's conformational flexibility and its ability to engage in crucial hydrogen bonding and ionic interactions as a basic nitrogen center.<sup>[1][2]</sup> Within this broad class, **4-isopropylpiperidine** serves as a valuable building block and a foundational structure for exploring structure-activity relationships (SAR) in drug design. Its non-polar, sterically demanding isopropyl group at the C4 position profoundly influences the molecule's stereochemistry, conformational preferences, and ultimately, its utility in medicinal chemistry. This guide provides a comprehensive analysis of the chemical structure, stereochemical properties, synthesis, and characterization of **4-isopropylpiperidine**, tailored for researchers and drug development professionals.

## Physicochemical Properties of 4-Isopropylpiperidine

A summary of the core physicochemical properties of **4-isopropylpiperidine** is essential for its practical application in a laboratory setting. These properties are collated from established chemical databases and predictive modeling.

| Property             | Value                            | Source    |
|----------------------|----------------------------------|-----------|
| Molecular Formula    | C <sub>8</sub> H <sub>17</sub> N | [3][4]    |
| Molecular Weight     | 127.23 g/mol                     | [3][4][5] |
| IUPAC Name           | 4-(propan-2-yl)piperidine        | [3]       |
| Normal Boiling Point | 450.10 K (176.95 °C)             | [5]       |
| logP (Octanol/Water) | 1.642                            | [5]       |
| CAS Number           | 41303-72-8                       | [3]       |

## Core Chemical Structure and Stereochemistry

The defining characteristics of **4-isopropylpiperidine** arise from the interplay between the piperidine ring's geometry and the spatial arrangement of the isopropyl substituent.

## Conformational Analysis: The Dominance of the Equatorial Conformer

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[6] This leads to two distinct orientations for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair conformations can interconvert via a process known as a "ring flip."

For **4-isopropylpiperidine**, the bulky isopropyl group has a strong energetic preference for the equatorial position. When forced into the axial position, the isopropyl group experiences severe steric repulsion with the axial hydrogen atoms at the C2 and C6 positions. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize the axial conformer significantly. The conformational free energy (-ΔG°), or A-value, for an isopropyl group on a cyclohexane ring is approximately 2.2 kcal/mol, and similar values are expected for the piperidine ring.[7] This large

energy difference means that at equilibrium, the equatorial conformer is overwhelmingly favored.

The diagram below, generated using DOT language, illustrates this critical conformational equilibrium.

Caption: Fig 1. Chair-chair interconversion of **4-isopropylpiperidine**.

## Chirality Considerations

**4-Isopropylpiperidine** itself is an achiral molecule as it possesses a plane of symmetry passing through the nitrogen, the C4 carbon, and the methine hydrogen of the isopropyl group. However, chirality is readily introduced upon substitution at other positions on the ring or by the formation of certain derivatives. For instance, substitution at C2, C3, C5, or C6 can create one or more stereocenters, leading to the possibility of enantiomers and diastereomers.

Understanding and controlling this stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.<sup>[8]</sup>

## Synthesis of 4-Isopropylpiperidine

The most direct and industrially scalable method for synthesizing **4-isopropylpiperidine** is the catalytic hydrogenation of 4-isopropylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

## Synthetic Workflow: From Pyridine to Piperidine

The general workflow involves the reduction of the C=N and C=C bonds of the pyridine ring using a heterogeneous catalyst, typically under a hydrogen atmosphere.

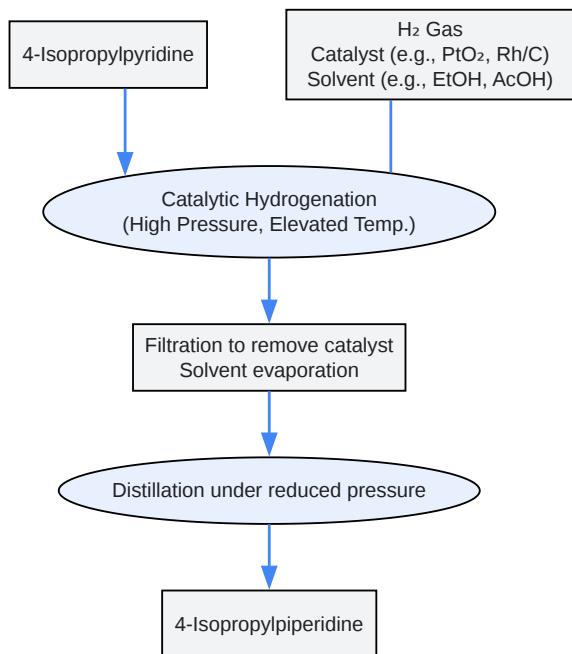


Fig 2. General workflow for the synthesis of 4-isopropylpiperidine.

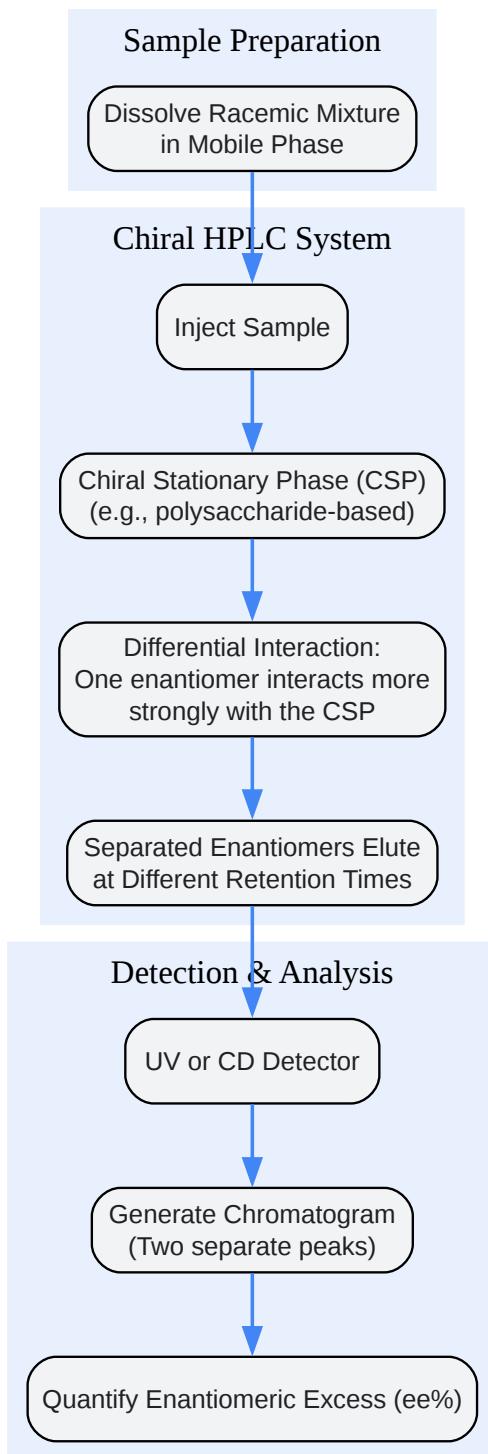


Fig 3. Workflow for enantiomeric separation using Chiral HPLC.

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Address: 3281 E Guasti Rd  
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